

L-368,899: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Review of the Potent, Orally Bioavailable Oxytocin Receptor Antagonist

This technical guide provides a comprehensive overview of L-368,899, a non-peptide, selective oxytocin receptor (OTR) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OTR modulation. This document details the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to L-368,899.

Core Chemical and Physical Properties

L-368,899 is a synthetic molecule designed for high affinity and selectivity for the oxytocin receptor.^[1] It is often supplied as a hydrochloride salt to improve solubility and stability.

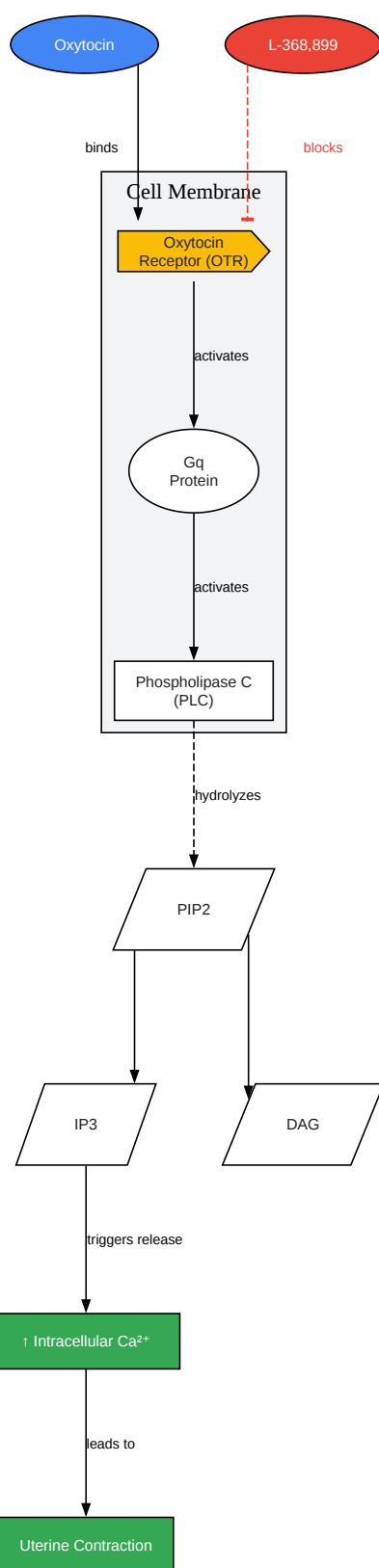
Property	Value	Reference
IUPAC Name	(S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide	[2]
Molecular Formula	C ₂₆ H ₄₂ N ₄ O ₅ S ₂ (Free Base)	[2]
Molar Mass	554.77 g/mol (Free Base)	[2]
CAS Number	148927-60-0 (Free Base)	[2]

Pharmacological Profile

L-368,899 functions as a competitive antagonist of the oxytocin receptor.[1] Its ability to be administered orally and penetrate the blood-brain barrier makes it a valuable tool for investigating both peripheral and central oxytocinergic systems.[2]

Mechanism of Action

The primary mechanism of action for L-368,899 is the selective blockade of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, it prevents oxytocin from activating the receptor, thereby inhibiting downstream signaling cascades, such as the Gq/phospholipase C (PLC)/inositol triphosphate (IP3) pathway, which is crucial for stimulating uterine contractions.[1]



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Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Blockade.

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V_{1a} and V₂) receptors.

Target Receptor	Species/Tissue	Assay Type	Value	Reference
Oxytocin (OTR)	Rat Uterus	Radioligand Binding (IC ₅₀)	8.9 nM	[1]
Oxytocin (OTR)	Human Uterus (pregnant)	Radioligand Binding (IC ₅₀)	26 nM	[1]
Oxytocin (OTR)	Rat Uterus	Functional Assay (pA ₂)	8.9	[1]
Vasopressin (V _{1a})	Human Liver	Radioligand Binding (IC ₅₀)	370 nM	[3]
Vasopressin (V ₂)	Human Kidney	Radioligand Binding (IC ₅₀)	570 nM	[3]

In Vivo Efficacy

Studies in animal models have confirmed the potent antagonist activity of L-368,899 in vivo.

Species	Administration	Effect	Value (AD ₅₀ /ED ₅₀)	Reference
Rat	Intravenous (i.v.)	Antagonism of OT-stimulated uterine contractions	0.35 mg/kg	[1]
Rat	Intraduodenal (i.d.)	Antagonism of OT-stimulated uterine contractions	7.0 mg/kg	[1]
Rhesus Macaque	Intravenous (i.v.)	Inhibition of OT-stimulated uterine activity	27 µg/kg	[1]

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties, including oral bioavailability, though this can vary between species and sexes.

Species	Dose & Route	Parameter	Value	Reference
Rat (Female)	5 mg/kg p.o.	Oral Bioavailability	14%	[4]
Rat (Male)	5 mg/kg p.o.	Oral Bioavailability	18%	[4]
Rat	1, 2.5, 10 mg/kg i.v.	Plasma $t_{1/2}$	~2 hr	[4]
Rat	1, 2.5, 10 mg/kg i.v.	Plasma Clearance	23 - 36 ml/min/kg	[4]
Dog	1, 2.5, 10 mg/kg i.v.	Plasma $t_{1/2}$	~2 hr	[4]
Dog	1, 2.5, 10 mg/kg i.v.	Plasma Clearance	23 - 36 ml/min/kg	[4]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of L-368,899 to determine its pharmacological profile.

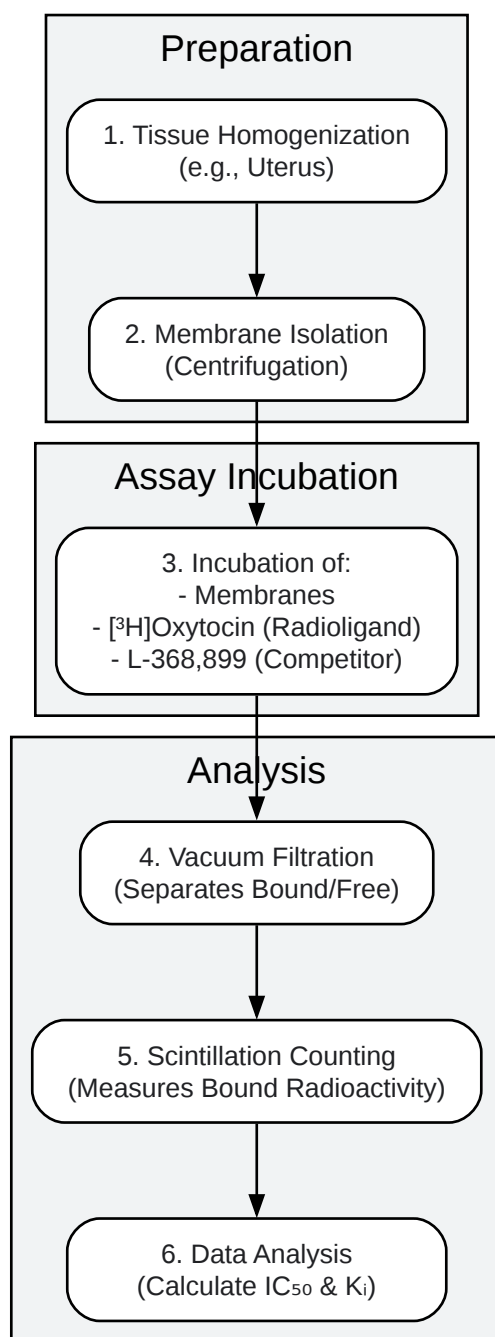
Radioligand Binding Assay

This assay is used to determine the binding affinity (IC_{50} , K_i) of L-368,899 for oxytocin and vasopressin receptors.

Methodology:

- **Membrane Preparation:** Uterine or other relevant tissues (e.g., liver, kidney) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[1]
- **Competition Binding:** A constant concentration of a specific radioligand (e.g., [3H]Oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (L-368,899).

- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by nonlinear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.[\[1\]](#)



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Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro Uterine Contraction Assay (Isolated Rat Uterus)

This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced muscle contractions, providing a measure of its potency (pA₂).

Methodology:

- **Tissue Preparation:** Uterine horns are isolated from rats (often pre-treated with estrogen to induce OTR expression) and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at a constant temperature and aerated.
- **Tension Recording:** The uterine strips are connected to an isometric force transducer to record contractile activity.
- **Agonist Response:** A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.
- **Antagonist Incubation:** The tissue is washed and then incubated with a fixed concentration of L-368,899 for a set period.
- **Challenge:** The oxytocin concentration-response curve is repeated in the presence of L-368,899.
- **Data Analysis:** The rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA_2 value via a Schild plot analysis. This value quantifies the antagonist's potency. A pA_2 of 8.9 indicates a high antagonist potency.[1]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its oral bioavailability and ability to cross the blood-brain barrier have made it an invaluable research tool for elucidating the diverse physiological roles of the oxytocin system. The comprehensive data on its chemical properties, pharmacological activity, and pharmacokinetic profile provide a solid foundation for further investigation and potential therapeutic development.

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- To cite this document: BenchChem. [L-368,899: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673721#l-368-899-chemical-structure-and-properties>]

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